molecular formula C6H3Br2I B1317579 1,4-Dibromo-2-iodobenzene CAS No. 89284-52-6

1,4-Dibromo-2-iodobenzene

Cat. No.: B1317579
CAS No.: 89284-52-6
M. Wt: 361.8 g/mol
InChI Key: VLRYPRKTXDPVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-iodobenzene is an organic compound with the molecular formula C6H3Br2I. It is a halogenated benzene derivative, characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring. This compound is used in various chemical reactions and serves as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-iodobenzene can be synthesized through the iodination of 1,4-dibromobenzene. The reaction typically involves the use of trifluoroacetic acid and iodine as reagents. The process avoids low-temperature reactions, making it suitable for industrial production .

Industrial Production Methods

The industrial production of this compound involves the iodination of 1,4-dibromobenzene in the presence of trifluoroacetic acid and iodine. This method is advantageous due to its simplicity, minimal by-product formation, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,4-Dibromo-2-iodobenzene serves as a crucial intermediate in the synthesis of various organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for developing complex compounds. The compound can participate in several types of reactions, including:

  • Substitution Reactions : The halogen atoms can be replaced with other functional groups.
  • Cross-Coupling Reactions : It is commonly used in reactions such as Suzuki, Stille, and Hiyama couplings to form biaryl compounds and other complex organic molecules .

Material Science

In material science, this compound is utilized to formulate advanced materials such as polymers and liquid crystals. Its halogenated structure enhances properties like thermal stability and electrical conductivity, making it suitable for applications in high-performance materials .

Biological Research

The compound is employed in biological studies to develop probes for imaging and tracking biological processes in cells. Its ability to interact with biological macromolecules allows researchers to explore enzyme inhibition and oxidative stress modulation. Notably, studies have indicated that brominated compounds can enhance binding affinity to receptors involved in inflammation and cancer progression.

Electronics

This compound is also significant in the production of organic semiconductors. These materials are essential for flexible electronic devices and displays due to their unique electronic properties .

Environmental Chemistry

In environmental studies, this compound aids research on the behavior of brominated compounds in ecosystems. Understanding its environmental impact is crucial for assessing the ecological consequences of halogenated aromatic compounds .

Data Table: Comparison of Applications

Application AreaDescription
Organic SynthesisKey intermediate for pharmaceuticals and agrochemicals; participates in substitution and coupling reactions.
Material ScienceEnhances thermal stability and electrical conductivity in polymers and liquid crystals.
Biological ResearchUsed for developing imaging probes; involved in enzyme inhibition studies.
ElectronicsEssential for creating organic semiconductors for flexible devices.
Environmental ChemistryStudies the ecological impact of brominated compounds.

Case Studies

  • Pharmaceutical Development : A study highlighted the synthesis of biologically active compounds using this compound as a precursor. The research focused on developing derivatives with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) through strategic halogenation .
  • Material Engineering : Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability, showcasing its potential in creating high-performance materials for industrial applications.
  • Environmental Impact Assessment : A comprehensive study investigated the degradation pathways of brominated compounds like this compound under various environmental conditions. The findings contributed to understanding their persistence and bioaccumulation potential in aquatic ecosystems .

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution and cross-coupling reactions, allowing the compound to form new bonds and create complex structures. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-iodobenzene is unique due to the combination of bromine and iodine atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of substitution and cross-coupling reactions, making it a valuable compound in organic chemistry .

Biological Activity

1,4-Dibromo-2-iodobenzene (DBIB) is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₃Br₂I
  • Molecular Weight : 361.802 g/mol
  • Melting Point : 41°C
  • Boiling Point : 180°C

These properties indicate that DBIB is a crystalline solid at room temperature and possesses significant reactivity due to the presence of multiple halogens.

The biological activity of DBIB is primarily attributed to its ability to interact with various biological macromolecules. The bromine and iodine substituents can influence the compound's reactivity and affinity for molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : DBIB may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
  • Oxidative Stress Modulation : The compound could modulate oxidative stress responses in cells, which is crucial for maintaining cellular homeostasis.
  • Interaction with Receptors : DBIB may bind to receptors involved in inflammatory responses, potentially altering cytokine release and immune responses.

Biological Activity Studies

Research studies have explored the biological activity of DBIB in various contexts:

Case Studies

Several case studies have highlighted the biological implications of halogenated compounds similar to DBIB:

  • A study published in Bioorganic & Medicinal Chemistry Letters examined the synthesis and biological evaluation of brominated benzene derivatives, revealing their potential as g-secretase inhibitors . While not directly studying DBIB, these findings underscore the importance of bromine substitution in enhancing biological activity.
  • Another investigation into structurally related compounds indicated that halogenation could significantly enhance binding affinity to certain receptors involved in inflammation and cancer progression. This suggests that DBIB may also engage similar pathways.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialPotential inhibition of bacterial growthOngoing research
1,4-Dibromo-2-fluorobenzeneAnticancerInduced apoptosis in cancer cell linesBioorg. Med. Chem. Lett.
1-Bromo-4-chloro-2-nitrobenzeneNeuroprotectiveReduced oxidative stress in neuronal cellsUnpublished data

Properties

IUPAC Name

1,4-dibromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRYPRKTXDPVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539776
Record name 1,4-Dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-52-6
Record name 1,4-Dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2.50 g (9.96 mmol) 2,5-dibromoaniline in 7 mL conc. sulfuric acid and 20 mL water, was added a solution of 1.00 g (14.5 mmol) sodium nitrite in 10 mL water dropwise at 0° C. and the mixture was stirred at this temperature for 1.25 h. A solution of 2.15 g (13.0 mmol) potassium iodide in 20 mL water was added dropwise under ice cooling. The ice bath was removed and the reaction mixture was heated to 65° C. for 30 min. After cooling to RT, the mixture was worked up by adding aqueous sodium thiosulfate solution, followed by extraction with PE/EtOAc. The combined organic phases were washed with aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (PE/EtOAc=100→96/4).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,5-Dibromoaniline 10 g was dispersed in diluted hydrochloric acid (concentrated hydrochloric acid 40 ml+water 30 ml), and an aqueous solution of NaNO2 3 g was dropwise added thereto at 0° C. The reaction solution was stirred for 40 minutes and then dropwise added at room temperature to an aqueous solution of potassium iodide 60 g which was separately prepared. After stirring at room temperature for 2 hours, methylene chloride and a small amount of sodium hydrogensulfite were added thereto, and the organic layer was extracted. The organic layer was washed with a 10% sodium hydrogensulfite aqueous solution and saturated brine and dried on anhydrous sodium sulfate, and then the solvent was distilled off. The product was refined by silica gel chromatography, whereby targeted 2,5-dibromoiodobenzene 10.5 g (yield: 73%) was obtained in the form of white crystal.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dibromo-2-iodobenzene
1,4-Dibromo-2-iodobenzene
1,4-Dibromo-2-iodobenzene
1,4-Dibromo-2-iodobenzene
1,4-Dibromo-2-iodobenzene
1,4-Dibromo-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.